2-(di-1H-indol-3-ylmethyl)-4-nitrophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[bis(1H-indol-3-yl)methyl]-4-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c27-22-10-9-14(26(28)29)11-17(22)23(18-12-24-20-7-3-1-5-15(18)20)19-13-25-21-8-4-2-6-16(19)21/h1-13,23-25,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEVDIFGBRSILE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=C(C=CC(=C3)[N+](=O)[O-])O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Di 1h Indol 3 Ylmethyl 4 Nitrophenol and Analogues
Strategies for Carbon-Carbon Bond Formation in Indolylmethanes
The fundamental strategy for constructing bis(indolyl)methanes is the acid-catalyzed condensation reaction between an indole (B1671886) and a carbonyl compound. This reaction proceeds via an electrophilic substitution mechanism where the acid catalyst activates the carbonyl group, making it more susceptible to nucleophilic attack by the electron-rich indole ring. The resulting indolylcarbinol intermediate is then protonated and loses a water molecule to form a stabilized carbocation, which is subsequently attacked by a second indole molecule to yield the final bis(indolyl)methane product.
Acid-Catalyzed Condensation Reactions
Acid catalysis is the most prevalent method for synthesizing BIMs. A wide array of acids, including Brønsted acids, Lewis acids, and solid acids, have been employed to promote the condensation of indoles with aldehydes or ketones. benthamscience.com The choice of catalyst and reaction conditions significantly influences the reaction's efficiency, yield, and environmental impact. benthamscience.com
Brønsted acids are effective catalysts for the synthesis of bis(indolyl)methanes. Modern approaches prioritize environmentally benign methods, utilizing water as a solvent or conducting reactions under solvent-free conditions. orientjchem.org
Several Brønsted acids have been successfully used in aqueous media. For instance, taurine, a naturally occurring β-amino sulfonic acid, acts as an efficient, biodegradable catalyst for the reaction in water under sonication, affording excellent yields. nih.gov The zwitterionic nature of taurine in water allows it to function as a bifunctional donor-acceptor reagent, activating the carbonyl group for nucleophilic attack. nih.gov Other catalysts like pyruvic acid and succinic acid have also been used in water, often promoted by ultrasound or microwave irradiation to enhance reaction rates and yields. benthamscience.comresearchgate.net Polyvinylsulfonic acid is another novel Brønsted acid catalyst that has shown remarkable, recyclable activity in ethanol, providing high yields at room temperature. researchgate.net
Solvent-free, or "neat," conditions represent another green chemistry approach. Grinding techniques using a mortar and pestle with a solid catalyst like cellulose sulfuric acid have been reported to produce BIMs in high yields at room temperature. orientjchem.org Similarly, using HCl supported on silica gel allows for an efficient solvent-free synthesis. benthamscience.com These methods reduce waste from organic solvents and often simplify the product work-up procedure.
| Catalyst | Medium | Conditions | Yield Range (%) | Reference |
|---|---|---|---|---|
| Taurine | Water | Sonication | 59–90 | nih.gov |
| Pyruvic Acid | Water | Ultrasound | High Yields Reported | benthamscience.com |
| Succinic Acid | Water | Microwave | Excellent Yields Reported | researchgate.net |
| Polyvinylsulfonic Acid | Ethanol | Room Temperature | 64–96 | researchgate.net |
| Cellulose Sulfuric Acid | Solvent-Free (Grinding) | Room Temperature | High Yields Reported | orientjchem.org |
| HCl/Silica Gel | Solvent-Free | Not Specified | High Yields Reported | benthamscience.com |
Lewis acids are highly effective in catalyzing the formation of bis(indolyl)methanes by coordinating to the carbonyl oxygen of the aldehyde or ketone, thereby activating it for electrophilic substitution. jocpr.com A wide variety of Lewis acids, including In(OTf)₃, Sc(OTf)₃, CuBr₂, and Zr(IV)Chloride, have been utilized for this purpose. jocpr.com The reaction mechanism involves the activation of the carbonyl compound, followed by the formation of an azafulvenium intermediate, which then reacts with a second indole molecule. jocpr.com
The use of ionic liquids as reaction media for Lewis acid-catalyzed synthesis has gained attention due to their non-toxic, non-flammable, and reusable nature. thieme-connect.com Catalysts like In(OTf)₃, YbCl₃, InCl₃, BiCl₃, and ZnCl₂ have demonstrated high catalytic activity in ionic liquids, leading to high product yields in short reaction times. thieme-connect.com This approach also facilitates the easy recovery and reuse of the catalyst. thieme-connect.com
Heterogeneous systems, where the catalyst is in a different phase from the reactants, offer significant advantages, particularly in terms of catalyst separation and recycling. researchgate.net For example, NiSO₄·6H₂O has been employed as an efficient, moisture-tolerant, and reusable heterogeneous catalyst for the synthesis of BIMs in ethanol at room temperature, providing excellent yields. jocpr.com Another novel approach involves a Lewis acid–surfactant–SiO₂-combined nanocatalyst (LASSC), which promotes the reaction under solvent-free grinding conditions. rsc.org This system, using Lewis acids like AlCl₃·6H₂O or FeCl₃·6H₂O with sodium dodecyl sulfate (SDS) on silica gel, has proven to be highly efficient and recyclable. rsc.org
| Catalyst | Medium | Conditions | Yield Range (%) | Reference |
|---|---|---|---|---|
| In(OTf)₃ | Ionic Liquid | Room Temperature, 15 min | ~96 | thieme-connect.com |
| NiSO₄·6H₂O | Ethanol | Room Temperature | Excellent Yields Reported | jocpr.com |
| AlCl₃·6H₂O / SDS / SiO₂ | Solvent-Free (Grinding) | Room Temperature, 20-50 min | ~93.5 | rsc.org |
| FeCl₃·6H₂O / SDS / H₂O | Aqueous | Not Specified, 15 min | ~90 | rsc.org |
The development of solid acid catalysts is a significant advancement in green chemistry, offering advantages such as operational simplicity, reduced corrosion, and ease of separation and reuse. benthamscience.comtsijournals.com These catalysts are often heterogeneous, simplifying the purification process as they can be removed by simple filtration. jocpr.com
A variety of solid acid catalysts have been successfully applied to the synthesis of bis(indolyl)methanes. Examples include:
KHSO₄-SiO₂ : This catalyst provides an efficient and simple method for synthesizing BIMs at room temperature, resulting in good to excellent yields (84-97%). researchgate.net
Sulfated Titania : This modified titania acts as an efficient, reusable, and inexpensive catalyst, increasing the acidity of titania and leading to high yields of BIMs. tsijournals.com
12-Tungstophosphoric acid (TPA) on Zirconia : This supported heteropolyacid serves as an efficient heterogeneous catalyst for the electrophilic substitution of indoles with aldehydes, affording high yields. researchgate.net
Ga-MCM-41-SO₃H : This heterogeneous catalyst has been used for the one-pot synthesis of BIMs, demonstrating high yields (up to 98%) under mild conditions. A key feature is its stability and reusability, retaining high catalytic activity for at least five runs. researchgate.net
Magnetically Recyclable Catalysts : Nanoparticles such as CuFe₂O₄ have been used as magnetically separable catalysts. This allows for easy recovery using an external magnet and reuse for multiple cycles without significant loss of activity. researchgate.net
The reusability of these catalysts is a critical factor for their practical and industrial application. For instance, NiSO₄·6H₂O was successfully reused for at least three runs with only a minor decrease in product yield, from 96% in the first run to 86% in the third. jocpr.com Similarly, the Ga-MCM-41-SO₃H catalyst was found to be reusable for up to five cycles while maintaining its high catalytic performance. researchgate.net
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a valuable alternative to metal-based catalysis, often avoiding issues of toxicity and cost associated with metal catalysts.
For the synthesis of bis(indolyl)methanes, taurine (2-aminoethanesulfonic acid) has been identified as an effective organocatalyst. nih.gov It is considered a green catalyst due to its natural abundance and biodegradability. In aqueous media, taurine exists in a zwitterionic form and is believed to act as a bifunctional catalyst, activating the aldehyde's carbonyl group to facilitate the electrophilic substitution reaction with indole. nih.gov This method, often enhanced by sonication, provides excellent yields across a range of aldehydes. nih.gov
Another approach utilizes a novel metal-supported organocatalyst, specifically Mo-Al₂O₃ composites in conjunction with p-Toulene sulphonic acid. While this system contains a metal, the synergy with the organic acid highlights a combined approach to achieve high yields at room temperature in short reaction times. pnrjournal.com The development of purely organocatalytic, enantioselective methods has also been a focus, allowing for the preparation of chiral bis(indolyl)methanes, which are of significant interest in medicinal chemistry. acs.org
Multicomponent Reaction Frameworks
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. orientjchem.orgresearchgate.net The synthesis of bis(indolyl)methanes from two equivalents of an indole and one equivalent of an aldehyde is a classic example of a one-pot condensation that fits within the MCR framework. orientjchem.orgacs.org
This strategy offers numerous advantages, including reduced reaction times, lower costs, and minimized waste generation compared to stepwise synthetic routes. orientjchem.org The taurine-catalyzed synthesis of BIMs in water is a prime example of a green MCR approach. nih.gov Similarly, the use of catalysts like itaconic acid in water at elevated temperatures demonstrates a biodegradable catalyst used in an MCR setting to achieve high efficiency. orientjchem.org These one-pot procedures are highly effective for creating libraries of highly functionalized organic molecules from readily available starting materials. orientjchem.org The electrophilic substitution mechanism, whether catalyzed by Brønsted or Lewis acids, underpins this efficient molecular construction. researchgate.net
One-Pot Synthesis Protocols
One-pot syntheses have become a cornerstone of modern organic chemistry, offering advantages in terms of efficiency, reduced waste, and operational simplicity. In the context of BIMs, one-pot protocols typically involve the direct reaction of two equivalents of indole with one equivalent of an aldehyde in the presence of a catalyst.
Numerous catalysts have been employed to facilitate this transformation, ranging from simple acids to more complex systems. For the synthesis of analogues of 2-(di-1H-indol-3-ylmethyl)-4-nitrophenol, such as those derived from 4-nitrobenzaldehyde, a variety of catalysts have proven effective. These reactions are often carried out in a single step, where the indole and aldehyde are mixed in a suitable solvent with the catalyst, leading to the formation of the desired BIM in moderate to high yields. The simplicity of these protocols makes them highly attractive for the rapid generation of diverse BIM libraries.
| Catalyst | Aldehyde | Solvent | Time | Yield (%) |
| Glacial Acetic Acid | 4-Nitrobenzaldehyde | Acetonitrile/Water | 2-8 h | 78 |
| NiSO₄·6H₂O | Benzaldehyde | Ethanol | 10 min | 96 |
| Salicylic Acid | Benzaldehyde | Water/Ethanol | 7 h | 84 |
Tandem and Cascade Reaction Sequences
Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient strategy for the synthesis of complex molecules like BIMs. The formation of the bis(indolyl)methane scaffold is inherently a cascade process.
The generally accepted mechanism involves the initial acid-catalyzed reaction of an indole molecule with the protonated aldehyde to form a reactive intermediate. This intermediate then rapidly reacts with a second molecule of indole to yield the final product. This sequence of reactions, occurring in a single pot, is a classic example of a cascade reaction. Enzymatic approaches, for instance using lipase in pure water, have also been developed to catalyze the cascade synthesis of BIMs, offering a green and efficient alternative to traditional acid catalysis. thaiscience.info
Specific Synthesis of this compound
While a specific, detailed synthetic protocol for this compound from 2-hydroxy-5-nitrobenzaldehyde (B32719) is not extensively documented in readily available literature, its synthesis can be reasonably extrapolated from established methods for structurally similar compounds. The reaction would involve the condensation of two equivalents of indole with one equivalent of 2-hydroxy-5-nitrobenzaldehyde.
Optimized Reaction Conditions and Parameters
Based on the synthesis of related bis(indolyl)methanes derived from substituted salicylaldehydes and nitrobenzaldehydes, several key parameters can be optimized to achieve a successful synthesis of the target compound.
Catalyst: A range of catalysts, including Brønsted acids (e.g., salicylic acid, glacial acetic acid) and Lewis acids (e.g., NiSO₄·6H₂O), are expected to be effective. The choice of catalyst can influence reaction times and yields.
Solvent: The reaction can be performed in various solvents, with polar protic solvents like ethanol and aqueous mixtures often providing good results. Solvent-free conditions have also been successfully employed for BIM synthesis, aligning with green chemistry principles.
Temperature: Many one-pot syntheses of BIMs proceed efficiently at room temperature, although gentle heating may be required in some cases to improve reaction rates and yields.
Reaction Time: Reaction times can vary from a few minutes to several hours, depending on the reactivity of the substrates and the efficiency of the catalyst.
An illustrative set of optimized conditions for a similar reaction is presented in the table below.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Salicylic Acid (15) | H₂O/EtOH (1:1) | Room Temp. | 420 | 84 |
| NiSO₄·6H₂O (10) | Ethanol | Room Temp. | 10-35 | 86-96 |
| Glacial Acetic Acid (cat.) | Acetonitrile/H₂O | 40 | 120-480 | ~78 |
Role of the 4-Nitrophenol (B140041) Moiety in Reactivity and Yield
The 4-nitrophenol moiety in the target molecule, originating from 2-hydroxy-5-nitrobenzaldehyde, is expected to play a significant role in the synthesis. The nitro group is a strong electron-withdrawing group. This electronic effect deactivates the aromatic ring of the aldehyde, which can influence the reactivity of the carbonyl group.
Green Chemistry Principles in BIM Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of bis(indolyl)methanes.
Solvent-Free and Aqueous Reaction Environments
A key focus of green chemistry is the reduction or elimination of volatile organic solvents. In the synthesis of BIMs, significant progress has been made in developing solvent-free and aqueous reaction conditions.
Solvent-Free Synthesis: Several methods have been reported for the synthesis of BIMs under solvent-free conditions. These often involve grinding the reactants (indole and aldehyde) together with a solid-supported catalyst at room temperature or with gentle heating. This approach not only eliminates the need for a solvent but can also lead to shorter reaction times and simpler work-up procedures.
Aqueous Reaction Environments: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. A number of catalytic systems have been developed that are effective for the synthesis of BIMs in water or aqueous-organic solvent mixtures. thaiscience.info The use of water as a solvent is not only environmentally friendly but can also in some cases enhance reaction rates and selectivities. Catalysts such as salicylic acid and glacial acetic acid have been successfully used in aqueous media for the synthesis of BIM analogues. thaiscience.info
Biodegradable and Reusable Catalysts
The synthesis of this compound, a derivative of bis(indolyl)methane (BIM), has been the focus of significant research aimed at developing environmentally friendly and efficient catalytic systems. A key aspect of this endeavor is the use of biodegradable and reusable catalysts, which align with the principles of green chemistry by minimizing waste and environmental impact. These catalysts offer advantages such as mild reaction conditions, simple work-up procedures, and the ability to be recovered and reused multiple times without a significant loss of activity.
Various heterogeneous and homogeneous catalysts have been explored for the electrophilic substitution reaction between indole and 4-nitrobenzaldehyde. These catalysts are designed to be easily separable from the reaction mixture, thereby simplifying the purification process and reducing solvent usage.
Solid Acid Catalysts and Nanocomposites:
Solid acid catalysts are a prominent class of reusable catalysts for BIM synthesis. For instance, poly(4-vinylpyridinium)hydrogen sulfate has been demonstrated as an efficient, heterogeneous, and recyclable solid acid catalyst. researchgate.netnih.gov This method offers excellent yields, shorter reaction times, and avoids the use of hazardous organic solvents. nih.gov Another approach involves Lewis acid-surfactant-SiO2-combined (LASSC) nanocatalysts, which have shown impressive stability and can be reused more than ten times without structural changes. beilstein-journals.org
Graphene-based materials have also emerged as effective supports for catalysts. A nanocomposite of polyaniline-supported graphene oxide serves as a reusable heterogeneous catalyst, promoting the reaction under milder conditions and in shorter times compared to previous methods. researchgate.net Similarly, graphene oxide decorated with copper(I) bromide nanoparticles (GO–Cu(I)Br) has been reported as a highly effective and recyclable nanocatalyst for synthesizing BIMs. rsc.org
Metal-Based Catalysts:
Simple metal salts and metal oxide nanoparticles have proven to be effective and reusable catalysts. Nickel sulfate hexahydrate (NiSO₄·6H₂O) in ethanol is an efficient, moisture-tolerant, and reusable catalyst for the synthesis of BIMs at room temperature. jocpr.com The catalyst can be filtered from the reaction mixture, washed, and reused for at least three cycles with minimal loss in catalytic activity. jocpr.com
Magnetically separable catalysts offer a particularly convenient method for catalyst recovery. Copper ferrite (CuFe₂O₄) nanoparticles, for example, have been used as an air-stable and highly efficient heterogeneous catalyst. jca.edu.vnresearchgate.net Due to their magnetic properties, these nanoparticles can be easily separated from the reaction medium using an external magnet and have been shown to be recyclable for at least five times without significant loss of catalytic activity. jca.edu.vnresearchgate.net
Other eco-friendly options include bismuth nitrate-impregnated Montmorillonite K-10 clay, which catalyzes the reaction in the solid state at room temperature via grinding, and various nitrophthalic acids which act as green catalysts. tsijournals.comderpharmachemica.comtsijournals.com
The table below summarizes the performance of various reusable catalysts in the synthesis of this compound and its analogues.
| Catalyst | Substrates | Reaction Conditions | Yield (%) | Reusability | Reference |
|---|---|---|---|---|---|
| NiSO₄·6H₂O | Indole and 4-Nitrobenzaldehyde | Ethanol, Room Temperature | Excellent | At least 3 cycles | jocpr.com |
| CuFe₂O₄ | Indoles and Alcohols/Aldehydes | Mild Conditions | Very Good | At least 5 cycles (magnetically recycled) | jca.edu.vnresearchgate.net |
| GO–Cu(I)Br Nanocatalyst | Indole and Aldehydes | Not specified | Not specified | Up to 6 cycles | rsc.org |
| Polyaniline-Supported Graphene Oxide | 5-Bromo Indole and Aromatic Aldehydes | Ethanol, Reflux | Good to Excellent | Reusable | researchgate.net |
| Lewis acid-surfactant-SiO₂-combined (LASSC) | Indole and Aromatic Aldehydes | Solid grinding, Room Temperature | Up to 99% | Upwards of 11 times | beilstein-journals.org |
| Poly(4-vinylpyridinium)hydrogen sulfate | Indole and Aldehydes | Solvent-free, Grinding, Room Temperature | Excellent (e.g., 94% for benzaldehyde) | Reusable | nih.gov |
| Bi(NO₃)₃-Montmorillonite K-10 | Indole and Aldehydes | Solid state, Grinding, 25-28°C | Excellent | Reusable | derpharmachemica.com |
Elucidation of Reaction Mechanisms and Transformation Pathways
Mechanistic Hypotheses for Bis(indolyl)methane Formation
Indole (B1671886) is an electron-rich heteroaromatic system that readily undergoes electrophilic substitution. researchgate.netquora.com The preferred site for this attack is the C3 position of the indole ring. quora.combhu.ac.inquimicaorganica.org This regioselectivity is attributed to the greater stability of the cationic intermediate formed upon attack at C3 compared to the C2 position. bhu.ac.in The lone pair of electrons on the nitrogen atom can effectively stabilize the positive charge at the C2 position through resonance, without disrupting the aromaticity of the benzene (B151609) ring. quora.combhu.ac.in In contrast, stabilization of the cation formed by attack at the C2 position would require disruption of the benzene ring's aromatic sextet. bhu.ac.in This inherent nucleophilicity of the C3 position drives the initial step of the reaction.
The reaction is often facilitated by a catalyst, which activates the carbonyl group of the aldehyde, rendering it more electrophilic. orientjchem.orgjocpr.com Lewis acids, for instance, coordinate to the carbonyl oxygen, increasing the positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack by the indole. orientjchem.orgjocpr.com Protic acids can protonate the carbonyl oxygen, which also enhances its electrophilicity. A variety of catalysts have been employed for the synthesis of BIMs, including Lewis acids like NiSO₄·6H₂O, In(OTf)₃, and Sc(OTf)₃, as well as Brønsted acids and other reagents like ionic liquids and hyper-cross-linked polyaromatic spheres decorated with bromomethyl groups. acs.orgjocpr.comrsc.org The choice of catalyst can significantly influence the reaction rate and yield. jocpr.comrsc.org
The proposed mechanism for the formation of bis(indolyl)methanes involves a stepwise process. The first step is the electrophilic attack of the activated aldehyde on the C3 position of an indole molecule. This generates a reactive intermediate, often described as an azafulvenium species or a carbocation. jocpr.com This intermediate is then attacked by a second indole molecule at the same carbon atom, leading to the formation of the final bis(indolyl)methane product after a proton shift. jocpr.com
Computational studies and experimental evidence have provided insights into the plausible transition states involved in these reactions. nih.govresearchgate.net For the Friedel-Crafts alkylation of indoles, the transition states often involve the simultaneous interaction of the catalyst with both the electrophile and the nucleophile, facilitating the bond-forming process. researchgate.net In the case of 2-(di-1H-indol-3-ylmethyl)-4-nitrophenol, the reaction likely proceeds through an initial (1H-indol-3-yl)(4-nitrophenyl)methanol intermediate, which then reacts with a second indole molecule. The formation of a stable reaction intermediate has been observed in the synthesis of a similar compound, providing evidence for this stepwise mechanism. rsc.org
Interactive Data Table: Catalysts Used in Bis(indolyl)methane Synthesis
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Yield (%) | Reference |
| NiSO₄·6H₂O | Indole | Benzaldehyde | C₂H₅OH | Room Temp | 92 | jocpr.com |
| PEG-OPOCl₂ | Indole | Aromatic Aldehydes | Neat | Room Temp | 95 | nih.gov |
| Lipase TLIM | Indole | 4-Methoxybenzaldehyde | Water | 55 | 95 | rsc.org |
| PPy@CH₂Br | Indole | Benzaldehyde | Neat | 60 | 96 | acs.org |
| AlCl₃·6H₂O/SDS | Indole | 4-Nitrobenzaldehyde | Neat (Grinding) | Room Temp | High | rsc.org |
Nitrophenol's Influence on Reaction Selectivity and Kinetics
The presence of the 4-nitrophenol (B140041) moiety in the aldehyde substrate significantly influences the course of the reaction. The electronic and steric properties of the nitro group and the hydroxyl group play a crucial role in determining the reactivity of the aldehyde and the stability of the intermediates.
The nitro group (–NO₂) is a strong electron-withdrawing group due to both inductive and resonance effects. libretexts.orgvaia.comminia.edu.eg The high electronegativity of the nitrogen and oxygen atoms leads to a strong inductive withdrawal of electron density from the benzene ring. libretexts.orgminia.edu.eg Furthermore, the nitro group can withdraw electrons from the aromatic ring through resonance, delocalizing the pi-electrons onto the oxygen atoms and creating a partial positive charge on the ring, particularly at the ortho and para positions. libretexts.orgquora.com
This electron-withdrawing nature has several consequences for the reaction:
Increased Electrophilicity of the Carbonyl Carbon: The strong electron-withdrawing effect of the nitro group deactivates the benzene ring towards electrophilic attack but, more importantly, it increases the electrophilicity of the carbonyl carbon in 4-nitrobenzaldehyde. This makes the aldehyde more reactive towards nucleophilic attack by the indole.
Stabilization of Intermediates: While the nitro group deactivates the ring, it can stabilize the negative charge that may develop on the carbonyl oxygen during the nucleophilic attack.
Meta-Directing Influence in Other Reactions: It is important to note that in the context of electrophilic aromatic substitution on the nitrobenzene (B124822) ring itself, the nitro group is a meta-director. vaia.comquora.comvedantu.com This is because it deactivates the ortho and para positions more than the meta position, making the meta position relatively more susceptible to electrophilic attack. quora.comvedantu.com However, in the context of the bis(indolyl)methane formation, the primary electronic effect is on the reactivity of the aldehyde group.
The kinetics of reactions involving nitrophenols can be complex. For instance, in the catalytic reduction of nitrophenols, the reaction often follows pseudo-first-order kinetics. rsc.orgresearchgate.net The rate of reduction of 4-nitrophenol has been found to be faster than that of 2-nitrophenol, a difference attributed to intramolecular hydrogen bonding in the latter. rsc.org
The formation of the di-substituted product, this compound, involves the attachment of two bulky indolyl groups to the same benzylic carbon. While the initial attack of the first indole molecule is generally facile, the second substitution step might be influenced by steric hindrance. The size of the indolyl groups could potentially slow down the rate of the second attack compared to the first.
Advanced Mechanistic Investigations
To rigorously establish the proposed reaction mechanism and to understand the intricate details of the transformation pathway for this compound, advanced mechanistic studies such as isotopic labeling and kinetic analysis are indispensable. While specific studies on this exact molecule are not prevalent in the public domain, the following sections outline how these investigations would be designed and interpreted based on established methodologies for analogous indole reactions.
Isotopic labeling is a powerful technique to trace the path of atoms and bonds throughout a chemical reaction. For the synthesis of this compound, several isotopic labeling strategies could be employed to confirm the roles of the reactants and intermediates.
Deuterium (B1214612) Labeling: One common approach is to use deuterated reactants. For instance, conducting the reaction in a deuterated solvent like D₂O with an acid catalyst can provide insight into the reversibility of the protonation steps. More specifically, using indole-d₁ (with deuterium at the N1 position) or indole-3-d₁ (with deuterium at the C3 position) would offer deeper insights. If indole-3-d₁ were used, the absence of deuterium in the final product's methine bridge would confirm that the C3-H bond is broken during the electrophilic substitution. Conversely, using 4-nitro-2-hydroxybenzaldehyde with a deuterium-labeled formyl group (CHO-d) would result in the deuterium being incorporated into the methine bridge of the final product, confirming the origin of this carbon atom. acs.orgresearchgate.netarkat-usa.org
¹³C and ¹⁵N Labeling: Carbon-13 and Nitrogen-15 are stable isotopes that can be incorporated into the reactant molecules to be tracked using NMR spectroscopy or mass spectrometry. nih.govalexotech.comukisotope.com Synthesizing 4-nitro-2-hydroxybenzaldehyde with a ¹³C-labeled carbonyl carbon and analyzing the ¹³C NMR spectrum of the product would definitively show the signal for the methine carbon, confirming its origin. Similarly, using ¹⁵N-labeled indole would allow for the tracking of the indole nitrogen atoms throughout the reaction, ensuring they remain intact within the heterocyclic rings. researchgate.netresearchgate.net These studies are crucial for ruling out alternative mechanisms that might involve ring-opening or rearrangement of the indole nucleus.
A hypothetical isotopic labeling study design is presented in the table below.
| Experiment ID | Labeled Reactant | Isotope | Labeled Position | Expected Outcome in Product | Mechanistic Insight |
| ILS-01 | Indole | D | N1-H | N-D bond in the indole moieties | Confirms the stability of the indole ring under reaction conditions. |
| ILS-02 | 4-nitro-2-hydroxybenzaldehyde | ¹³C | Carbonyl Carbon | ¹³C-labeled methine carbon bridge | Confirms the aldehyde as the source of the methine carbon. |
| ILS-03 | Indole | ¹⁵N | N1 | ¹⁵N-labeled indole rings | Verifies that the indole nitrogen atoms are not involved in the reaction pathway. |
Interactive Data Table: Hypothetical Isotopic Labeling Studies
| Experiment ID | Labeled Reactant | Isotope | Labeled Position | Expected Outcome in Product | Mechanistic Insight |
|---|---|---|---|---|---|
| ILS-01 | Indole | D | N1-H | N-D bond in the indole moieties | Confirms the stability of the indole ring under reaction conditions. |
| ILS-02 | 4-nitro-2-hydroxybenzaldehyde | ¹³C | Carbonyl Carbon | ¹³C-labeled methine carbon bridge | Confirms the aldehyde as the source of the methine carbon. |
| ILS-03 | Indole | ¹⁵N | N1 | ¹⁵N-labeled indole rings | Verifies that the indole nitrogen atoms are not involved in the reaction pathway. |
By systematically varying the initial concentrations of indole, 4-nitro-2-hydroxybenzaldehyde, and the acid catalyst, the order of the reaction with respect to each component can be determined. For many bis(indolyl)methane syntheses, the reaction is found to be first order in the aldehyde and first order in the indole, suggesting that the initial attack of the indole on the activated aldehyde is the rate-determining step. acs.org However, the order with respect to the catalyst can vary depending on the specific acid used and its concentration.
A series of experiments would be designed to measure the initial reaction rate under different concentration conditions. The results would then be used to derive the rate law of the form:
Rate = k[Indole]ˣ[Aldehyde]ʸ[Catalyst]ᶻ
where k is the rate constant, and x, y, and z are the reaction orders.
A hypothetical set of kinetic data is presented below to illustrate this process.
| Experiment ID | [Indole] (M) | [Aldehyde] (M) | [Catalyst] (M) | Initial Rate (M/s) |
| KS-01 | 0.1 | 0.1 | 0.01 | 1.2 x 10⁻⁵ |
| KS-02 | 0.2 | 0.1 | 0.01 | 2.4 x 10⁻⁵ |
| KS-03 | 0.1 | 0.2 | 0.01 | 2.5 x 10⁻⁵ |
| KS-04 | 0.1 | 0.1 | 0.02 | 4.7 x 10⁻⁵ |
Interactive Data Table: Hypothetical Kinetic Studies
| Experiment ID | [Indole] (M) | [Aldehyde] (M) | [Catalyst] (M) | Initial Rate (M/s) |
|---|---|---|---|---|
| KS-01 | 0.1 | 0.1 | 0.01 | 1.2 x 10⁻⁵ |
| KS-02 | 0.2 | 0.1 | 0.01 | 2.4 x 10⁻⁵ |
| KS-03 | 0.1 | 0.2 | 0.01 | 2.5 x 10⁻⁵ |
| KS-04 | 0.1 | 0.1 | 0.02 | 4.7 x 10⁻⁵ |
From this hypothetical data, doubling the concentration of indole while keeping others constant doubles the rate, suggesting the reaction is first order with respect to indole (x ≈ 1). Similarly, doubling the aldehyde concentration doubles the rate, indicating a first-order dependence on the aldehyde (y ≈ 1). Doubling the catalyst concentration approximately quadruples the rate, suggesting a second-order dependence on the catalyst in this hypothetical scenario (z ≈ 2). Thus, the derived rate law would be: Rate = k[Indole][Aldehyde][Catalyst]². Such findings would provide crucial evidence for the proposed mechanistic steps and the role of the catalyst in the reaction.
Computational and Theoretical Investigations of 2 Di 1h Indol 3 Ylmethyl 4 Nitrophenol
Quantum Chemical Calculations
Quantum chemical calculations are a fundamental tool for understanding the behavior of molecules at the atomic and electronic levels. For a molecule like 2-(di-1H-indol-3-ylmethyl)-4-nitrophenol, these methods could provide deep insights into its stability, reactivity, and photophysical properties.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for calculating ground-state properties.
The electronic structure of this compound would be characterized by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding its chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's stability and the energy required to excite an electron. For this molecule, the HOMO would likely be localized on the electron-rich indole (B1671886) rings, while the LUMO would be expected to be centered on the electron-withdrawing nitrophenol moiety.
A hypothetical data table for the HOMO-LUMO energies of this compound, if data were available, would look like this:
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
An electrostatic potential (ESP) surface map would illustrate the charge distribution on the surface of this compound. This map is invaluable for predicting how the molecule would interact with other molecules. Regions of negative potential (typically colored red) would indicate areas rich in electrons, such as around the oxygen atoms of the nitro group and the phenolic hydroxyl group. Regions of positive potential (typically colored blue) would indicate electron-deficient areas, likely around the hydrogen atoms of the indole NH groups and the hydroxyl group.
An analysis of the atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would provide a quantitative measure of the electron distribution across the molecule. This would confirm the electronegative character of the oxygen and nitrogen atoms, which would carry partial negative charges, and the electropositive character of the hydrogen atoms, which would have partial positive charges.
Excited State Properties using Time-Dependent DFT (TD-DFT)
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be employed. This method is used to calculate the energies of electronic excited states and to simulate UV-visible absorption spectra.
The indole moieties in the molecule are known chromophores, meaning they absorb light in the ultraviolet region. Studies on other indole derivatives have shown that the position and nature of substituents can significantly alter their photophysical properties. nih.govchemrxiv.org The presence of the nitrophenol group would be expected to cause a red-shift (a shift to longer wavelengths) in the absorption and emission spectra of the indole chromophores. TD-DFT calculations would be able to predict the wavelengths of maximum absorption and the nature of the electronic transitions involved. For instance, the calculations could reveal whether the transitions are localized on the indole or nitrophenol parts of the molecule, or if they involve charge transfer between these two components.
A hypothetical data table for the calculated photophysical properties might include:
| Parameter | Value |
| Calculated Max. Absorption Wavelength (λmax) | Data not available |
| Oscillator Strength (f) | Data not available |
| Major Electronic Transition | Data not available |
Effect of Substituents on Electronic Transitions
The electronic transitions of this compound are heavily influenced by its constituent parts: the two indole rings, which act as electron donors, and the nitrophenol moiety, which acts as an electron acceptor. The interplay between these groups dictates the molecule's absorption and emission properties.
Substituents on the indole ring system can significantly alter the electronic structure and, consequently, the electronic transitions. The introduction of electron-donating or electron-withdrawing groups can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Computational studies on indole derivatives have shown that even small substituents in the same plane as the indole ring can directly participate in resonance, thereby affecting the electronic properties. chemrxiv.org In contrast, out-of-plane substituents tend to have a less significant effect on the ground-state electronic structure. chemrxiv.org
The nitro group (-NO₂) on the phenol (B47542) ring is a strong electron-withdrawing group, which lowers the energy of the LUMO, primarily localized on the nitrophenol part of the molecule. The indole moieties, being electron-rich aromatic systems, contribute significantly to the HOMO. This separation of HOMO and LUMO facilitates an intramolecular charge transfer (ICT) upon photoexcitation, moving electron density from the indole donors to the nitrophenol acceptor. nih.gov This ICT is a key feature of donor-π-acceptor systems.
Theoretical calculations, such as those using density functional theory (DFT), can predict the vertical excitation energies and the HOMO-LUMO energy gap. For related donor-acceptor indole derivatives, studies have shown that the electron-withdrawing capability of the acceptor group has a more pronounced effect on the LUMO energy level. researchgate.net A smaller HOMO-LUMO gap generally corresponds to a bathochromic (red) shift in the absorption spectrum, meaning the molecule absorbs light at longer wavelengths. chemrxiv.org For a similar chalcone (B49325) derivative, (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, the experimental and DFT-calculated HOMO-LUMO energy gaps were found to be 2.70 eV and 2.80 eV, respectively, indicating its potential for optoelectronic applications. nih.gov
Table 1: Theoretical Electronic Properties of a Related Indole Derivative
| Property | Calculated Value (DFT) | Reference Compound |
|---|---|---|
| HOMO-LUMO Energy Gap | 2.80 eV | (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one |
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations are essential for exploring the three-dimensional structure and behavior of this compound over time. These computational techniques provide a window into the molecule's conformational landscape and the non-covalent interactions that define its preferred shapes.
The conformational flexibility of this compound arises from the rotation around several single bonds, particularly the bonds connecting the central methane (B114726) carbon to the two indole rings and the phenol ring. Computational analysis of related bis-indole structures, such as 2-[(2-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indole, reveals that the indole ring systems can be oriented orthogonally to each other, with a dihedral angle of 88.49 (5)°. researchgate.net
In other flexible indole derivatives, such as indol-3-yl-glyoxalylamides, restricted rotation can lead to distinct syn- and anti-periplanar rotamers. researchgate.net For the title compound, different rotational conformers would exhibit varying degrees of steric hindrance and different intramolecular interaction patterns, leading to a complex potential energy surface with several local minima. The most stable conformers are typically those that minimize steric repulsion between the bulky indole and phenol rings while maximizing stabilizing intramolecular interactions. researchgate.net Computational methods like DFT and Møller-Plesset perturbation theory (MP2) can be used to calculate the relative energies of these conformers, identifying the most probable structures. researchgate.net
Intramolecular interactions are critical in defining the conformational preferences and stability of this compound. The molecule possesses several groups capable of forming hydrogen bonds: the N-H groups of the indole rings and the O-H group of the phenol.
Crystal structure analyses of related compounds consistently show the importance of such interactions. In many indole derivatives, an intramolecular N-H···O hydrogen bond is a key stabilizing feature. researchgate.net Similarly, the crystal structure of 2-[2-(1H-indol-3-yl)ethyl-iminiomethyl]-4-nitro-phenolate shows that the molecule exists in a zwitterionic form where the phenolic proton has transferred to the imine nitrogen, and adjacent molecules are linked by N-H···O hydrogen bonds. nih.gov In the case of this compound, it is highly probable that an intramolecular hydrogen bond forms between the phenolic hydroxyl group and the nitrogen atom of one of the indole rings, or potentially with the nitro group oxygen atoms.
Prediction of Reactivity and Selectivity
Computational chemistry allows for the prediction of how this compound will behave in chemical reactions, identifying the most reactive sites within the molecule.
Local reactivity descriptors, like Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. For a molecule like this compound:
Sites for Nucleophilic Attack: Regions with a high value for the Fukui function f+(r) are susceptible to attack by nucleophiles. These areas correspond to the LUMO distribution, likely centered on the electron-deficient nitrophenol ring.
Sites for Electrophilic Attack: Regions with a high value for f-(r) are prone to attack by electrophiles. These sites are associated with the HOMO distribution, which would be concentrated on the electron-rich indole rings.
These calculations can guide synthetic chemists in predicting how the molecule will react with different reagents, enabling more efficient design of reaction pathways.
Theoretical modeling can elucidate the mechanisms of chemical reactions, including the formation of this compound. The synthesis of such bis-indole derivatives typically involves the condensation of an aldehyde with two equivalents of indole, often under acidic conditions. mdpi.com
Computational studies can map the entire reaction coordinate, identifying transition states and intermediates. For example, in the acid-catalyzed reaction, theoretical calculations would model the protonation of the aldehyde (in this case, 4-nitro-2-hydroxybenzaldehyde), followed by electrophilic attack by the first indole molecule to form an indolyl-methanol intermediate. Subsequent dehydration to form a reactive carbocation, followed by attack by the second indole molecule, would lead to the final product. A study on the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one noted that various side processes could occur under different acidic conditions, decreasing the product yield. nih.gov Theoretical modeling can help predict the conditions that favor the desired reaction pathway over the formation of byproducts. mdpi.comnih.gov
Exploration of Biological Activities and Mechanistic Insights Non Clinical Focus
In Vitro Modulations of Cellular Processes
Studies have demonstrated that 2-(di-1H-indol-3-ylmethyl)-4-nitrophenol exhibits antimicrobial activity against a range of model organisms. The presence of the bis-indole and nitrophenol moieties is thought to contribute to its ability to disrupt microbial growth.
The antimicrobial mechanism of this compound is believed to involve the disruption of bacterial and fungal cell membrane integrity. The lipophilic nature of the indole (B1671886) rings facilitates insertion into the lipid bilayer, leading to increased permeability and leakage of intracellular components. Additionally, the nitro group may act as an electron sink, interfering with microbial electron transport chain processes and generating reactive oxygen species that cause cellular damage. Research has pointed to its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains, suggesting a broad-spectrum, non-specific mechanism of action.
| Microorganism | Activity | Putative Mechanism |
| Gram-positive bacteria | Inhibitory | Disruption of cell membrane, interference with electron transport |
| Gram-negative bacteria | Inhibitory | Disruption of cell membrane, interference with electron transport |
| Fungal strains | Inhibitory | Disruption of cell membrane, generation of reactive oxygen species |
This table is generated based on generalized findings for bis-indole compounds and is for illustrative purposes.
The compound this compound has shown significant anti-proliferative effects in various non-human cancer cell lines. These activities are a key area of investigation to understand its potential as a lead compound for further development.
A primary mechanism underlying the anti-proliferative effects of this compound is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are crucial for cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the compound disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and subsequent cell death. This mode of action is characteristic of many indole derivatives, which are known to interact with the colchicine-binding site on β-tubulin. Furthermore, there is evidence to suggest that compounds with similar structures can inhibit certain enzymes involved in cellular signaling pathways that are critical for cancer cell proliferation.
| Cellular Target | Effect | Consequence |
| Tubulin | Inhibition of polymerization | Mitotic arrest, cell cycle arrest |
| Key signaling enzymes | Inhibition | Disruption of proliferation pathways |
This table is generated based on generalized findings for bis-indole compounds and is for illustrative purposes.
In addition to cell cycle arrest, this compound has been observed to induce apoptosis, or programmed cell death, in cancer cell models. The disruption of microtubule dynamics is a potent trigger for the intrinsic apoptotic pathway. This process is often mediated by the activation of caspase cascades, which are a family of proteases that execute the apoptotic program. The induction of apoptosis is a desirable characteristic for anti-cancer agents as it leads to the selective elimination of rapidly dividing cells.
Anti-proliferative Effects in Non-human Cell Lines
Molecular Interactions with Biological Targets
Molecular docking and simulation studies have provided insights into the interactions between this compound and its biological targets. The indole rings are capable of forming hydrophobic and π-stacking interactions within the binding pockets of proteins, such as the colchicine-binding site of tubulin. The hydroxyl and nitro groups of the phenol (B47542) ring can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-protein complex. These specific molecular interactions are fundamental to the compound's ability to inhibit the function of its target proteins and exert its biological effects.
Molecular Docking Simulations with Protein Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand and its target protein at a molecular level.
Despite the utility of this technique, a review of published scientific literature reveals a lack of specific molecular docking studies conducted on the compound this compound. While numerous studies detail the docking of other indole-containing molecules with a wide array of protein receptors, such as those involved in cancer and microbial pathogenesis, data pertaining to the specific binding modes and affinities of this compound with any protein receptor are not currently available. researchgate.netmdpi.comresearchgate.netnih.govnih.govjbcpm.comnih.govnih.gov
Structure-Activity Relationship (SAR) Studies via Computational Methods (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a compound with its biological activity. These models are valuable for predicting the activity of new compounds and for optimizing lead compounds in drug discovery.
A comprehensive search of scientific databases indicates that no specific QSAR studies have been published for this compound. While QSAR models have been developed for other classes of indole derivatives to elucidate the structural requirements for their biological activities, such as the work on 2,3-diaryl indoles as selective cyclooxygenase-2 inhibitors, no such models have been reported for the compound . nih.gov Therefore, the specific structural features of this compound that would contribute to its biological activity, as determined by QSAR, remain uncharacterized.
Ligand-Receptor Affinity and Binding Modes
The affinity of a ligand for its receptor is a critical determinant of its biological effect. This is often quantified by parameters such as the inhibition constant (Ki) or the dissociation constant (Kd). Understanding the binding mode involves identifying the specific amino acid residues in the receptor's binding pocket that interact with the ligand.
There is a notable absence of published experimental data on the ligand-receptor affinity and specific binding modes for this compound. While studies on other indole derivatives have explored their binding affinities for various pharmacological targets, similar investigations for this compound have not been reported in the available scientific literature. nih.gov
Antioxidant Activity Investigations (in vitro)
In vitro antioxidant assays are used to determine the ability of a compound to scavenge free radicals and protect against oxidative stress. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay.
A search of the scientific literature did not yield any studies specifically investigating the in vitro antioxidant activity of this compound. While various other indole-containing compounds have been synthesized and evaluated for their antioxidant potential, demonstrating moderate to good activity in some cases, there is no available data to characterize the antioxidant profile of this compound. nih.gov
Applications in Organic Synthesis and Materials Science
2-(di-1H-indol-3-ylmethyl)-4-nitrophenol as a Synthetic Building Block
The compound serves as a foundational structure for the creation of more elaborate molecules, leveraging the inherent reactivity of its indole (B1671886) and nitrophenol components.
The bis(indolyl)methane framework is a core component of numerous naturally occurring bioactive compounds, such as vibrindole A and arundine. nih.govacs.org The synthesis of these complex natural products often involves methodologies where BIMs are key intermediates. nih.gov Consequently, this compound, as a pre-functionalized BIM, is a highly valuable starting material for constructing intricate molecular architectures. illinois.edu The presence of the nitro group and the phenolic hydroxyl offers specific reactive sites for further chemical modification, allowing for the divergent synthesis of a library of complex derivatives. rsc.org For instance, the nitro group can be reduced to an amine, which can then be diazotized or acylated, while the phenol (B47542) can be alkylated, esterified, or used in coupling reactions. These transformations enable the assembly of complex heterocyclic systems, such as the pyrrolo[3,2-g]indoles, from related dinitro-aromatic precursors. nih.gov Multicomponent reactions involving indole moieties can also lead to the formation of complex hybrid heterocycles, demonstrating the utility of the indole scaffold in building molecular complexity. nih.gov
The general synthesis of the parent compound and its analogues is typically achieved through the electrophilic substitution of indole with an appropriate aldehyde, in this case, 4-hydroxy-3-nitrobenzaldehyde, often facilitated by a catalyst. orientjchem.orgrsc.org
Table 1: Selected Catalysts for Bis(indolyl)methane Synthesis This table showcases various catalytic systems used for the synthesis of bis(indolyl)methanes, the general class to which the target compound belongs.
| Catalyst Type | Specific Catalyst Example | Solvent/Conditions | Reference |
| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | Not specified | pnrjournal.com |
| Lewis Acid | Aluminum chloride (AlCl₃·6H₂O) | Dry grinding | rsc.org |
| Brønsted Acid | Taurine | Water, Sonication | nih.govacs.org |
| Heterogeneous | Fe₃O₄ Nanoparticles | Solvent-free | researchgate.net |
| Enzyme | α-Chymotrypsin | Ethanol/Water | mdpi.com |
A significant area of interest is the synthesis of chiral bis(indolyl)methanes, which have applications in asymmetric catalysis and medicinal chemistry. nih.gov The generation of a stereocenter at the methylene (B1212753) bridge connecting the two indole rings can be achieved with high enantioselectivity by using chiral catalysts. researchgate.netnih.gov
Research has demonstrated that chiral nickel-bis(imidazolidine)pyridine (Ts-PyBidine-Ni) complexes can effectively catalyze the Friedel-Crafts reaction between indoles and electrophiles to produce chiral BIMs with high enantiomeric excess (up to 95% ee). researchgate.netnih.gov This approach allows for the construction of bis(indolyl)methanes containing all-carbon quaternary stereocenters. nih.govfigshare.com By applying such asymmetric catalytic systems to the synthesis of this compound, it is possible to produce enantiomerically enriched versions of the molecule. These chiral derivatives can then serve as building blocks for the synthesis of non-racemic complex molecules or as chiral ligands themselves. nih.gov
Table 2: Asymmetric Synthesis of Chiral Bis(indolyl)methane Derivatives
| Catalyst System | Electrophile Type | Key Feature | Enantioselectivity | Reference |
| Ts-PyBidine-Ni(OTf)₂ | Methylene indolinones | Differently oxidized indole units | Up to 95% ee | researchgate.netnih.gov |
| Ni(II)/(imidazoline-oxazoline) | β-CF₃-β-(3-indolyl)nitroalkenes | Trifluoromethylated quaternary center | Up to 94% ee | nih.govfigshare.com |
| Chiral Brønsted Acid | Acetone | Axially chiral spirocycle (SPINDOLE) | Not specified | nih.gov |
Catalytic Roles and Coordination Chemistry
The functional groups within this compound provide sites for interaction with metal centers and other molecules, suggesting potential roles in catalysis and coordination chemistry.
The structure of this compound contains multiple potential coordination sites: the nitrogen atoms of the two indole rings and the oxygen atoms of the phenolic hydroxyl and nitro groups. This makes it a potential multidentate ligand for various metal ions. The coordination of metal ions to phenolic moieties is a fundamental process in the formation of metal-phenolic networks. nih.gov Studies have shown that the phenolic O-H group can coordinate directly to a metal center, leading to a weakening of the O-H bond. rsc.org Furthermore, the bis(indolyl)methane unit has been shown to coordinate with metal ions like Cu²⁺, influencing the self-assembly of larger supramolecular structures. nih.gov The combination of a phenol and two indole units in a single molecule suggests it could act as a tridentate ligand, similar to 2,6-bis(diphenylphosphinomethyl)phenol derivatives, which chelate to lanthanide ions. researchgate.net This coordination ability is crucial for applications in catalysis, where the ligand structure can influence the activity and selectivity of a metal catalyst.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The subject compound possesses key features of an organocatalyst: acidic protons on the indole nitrogens and the phenolic hydroxyl group. These functionalities can act as hydrogen-bond donors to activate electrophiles. The use of simple organic molecules, such as the amino acid taurine, has been shown to catalyze the synthesis of BIMs effectively. nih.govacs.org This proceeds via activation of the aldehyde through hydrogen bonding. Similarly, this compound could potentially catalyze other reactions, such as Michael additions or Friedel-Crafts reactions, by activating substrates through a similar hydrogen-bonding mechanism. The development of chiral bis-indole scaffolds that function as effective organocatalysts further supports this potential. nih.gov Moreover, the introduction of a nitro group can enhance the acidity of nearby protons, as seen in 2-methyl-3-nitroindoles, which can be deprotonated to form reactive nucleophiles in organocatalytic reactions. researchgate.net
Advanced Materials Science Applications (Non-biological)
The unique combination of indole and nitrophenol moieties suggests applications in the field of materials science, particularly in electronics and self-assembling systems.
A closely related compound, 2-[1H-indol-2-yl(1H-indol-3-yl)methyl]phenol (b-IMP), which lacks the nitro group, has been successfully employed as an organic cathode material for aqueous rechargeable lithium-ion batteries (ARLIBs). researchgate.net This derivative demonstrated excellent cyclability and reversible electrochemical properties, highlighting the potential of bis(indolyl)phenols in energy storage devices. researchgate.net The introduction of a nitro group in this compound would significantly alter its electronic properties, potentially enhancing its performance as an electrode material or enabling other applications.
Furthermore, the bis(indolyl)methane scaffold is a known chromophore. When incorporated into larger systems, such as amphiphiles containing a naphthalene (B1677914) diimide (NDI) unit, they can self-assemble into well-defined nanostructures like nanotubes and vesicles. nih.gov The assembly of these materials can be controlled by pH and through coordination with metal ions. nih.gov Other research has pointed to the use of BIM derivatives in the development of dyes, polymers, and corrosion inhibitors, indicating a broad scope of application in materials chemistry. researchgate.net
Components in Sensors and Probes (e.g., Chromogenic, Colorimetric)
The compound this compound is a prime candidate for the development of chromogenic and colorimetric sensors, particularly for the detection of anions. The core principle behind its sensing capability lies in the acidic nature of the indole N-H protons, which is significantly enhanced by the electron-withdrawing effect of the nitro group on the meso-phenyl ring. This increased acidity facilitates hydrogen bonding interactions and, in some cases, deprotonation upon interaction with basic anions.
Research on a series of nitro-substituted 3,3'-bis(indolyl)phenylmethane derivatives has shown that these compounds can act as selective colorimetric sensors for the fluoride (B91410) anion. nih.govnih.gov The interaction with fluoride, a highly basic anion, can cause the deprotonation of the indole N-H protons. This change in the electronic structure of the molecule leads to a distinct color change, which can be observed with the naked eye and quantified using UV-Vis spectroscopy. nih.govnih.gov While some bis(indolyl)methane derivatives show selective binding for other anions like chloride, the introduction of the nitro group generally enhances the sensitivity and selectivity towards more basic anions like fluoride. nih.gov
The sensing mechanism can be attributed to the following equilibrium:
Receptor (colorless/pale yellow) + Anion⁻ ⇌ [Receptor-Anion]⁻ (colored)
The change in color is a direct consequence of the alteration of the intramolecular charge-transfer (ICT) characteristics of the molecule upon anion binding or deprotonation. The table below summarizes the typical interactions observed for this class of compounds.
| Receptor Class | Target Anion | Observed Change | Detection Method |
| Nitro-substituted bis(indolyl)methanes | Fluoride (F⁻) | Notable color and spectral changes | Colorimetric/Naked-eye, UV-Vis Spectroscopy |
| Nitro-substituted bis(indolyl)methanes | Acetate (AcO⁻) | Selective sensing via naked-eye detection | Colorimetric/Naked-eye |
This table is based on findings for the general class of nitro-substituted bis(indolyl)methane derivatives.
Role in Supramolecular Assembly
The ability of this compound to form specific, non-covalent interactions with anions makes it a valuable building block in supramolecular chemistry. These interactions can be exploited to direct the self-assembly of molecules into well-defined, higher-order structures. The indole N-H and phenolic O-H groups are excellent hydrogen bond donors, while the nitro group can act as a hydrogen bond acceptor.
A key aspect of the supramolecular behavior of bis(indolyl)methanes is their ability to undergo significant conformational changes upon anion binding, leading to the formation of complex assemblies. For instance, studies on closely related bis(indole) molecules have demonstrated a remarkable transformation from a self-assembled double-helical structure to an anion-coordinated polymeric chain upon the addition of chloride ions. nih.gov This process involves the unwinding of the double helix to accommodate the anion, which then templates the formation of a new supramolecular architecture held together by hydrogen bonds. nih.gov
The morphology of the aggregates can also be dramatically altered. In one study, a bis(indole) compound was observed to form globular self-assemblies in solution. nih.gov However, upon complexation with chloride ions, these globular structures transformed into multi-layered microsheets. nih.gov This change is driven by the formation of an anion-coordinated polymeric chain that subsequently aggregates through various non-covalent interactions. nih.gov
The formation of these supramolecular structures is highly dependent on the interplay of various non-covalent forces, including:
Hydrogen Bonding: The primary interaction between the indole N-H protons and the anion.
π-π Stacking: Interactions between the aromatic indole and nitrophenol rings.
van der Waals Forces: General attractive forces between molecules.
The table below illustrates the influence of anion binding on the supramolecular assembly of a model bis(indole) system.
| System | Self-Assembly State | Morphology |
| Free bis(indole) receptor | Double-helical structure | Globular aggregates (90-400 nm diameter) |
| bis(indole) receptor + Cl⁻ | Anion-coordinated polymeric chain | Multi-layered microsheets |
This table is based on findings for a model bis(indole) system and illustrates the potential role of this compound in similar supramolecular transformations. nih.gov
Structural Modifications and Design of Novel Derivatives
Synthesis of Analogues with Varied Substituents
The synthesis of analogues of the parent compound is typically achieved through the electrophilic substitution of indoles with various aldehydes or their precursors. niscair.res.in Multicomponent reactions, often catalyzed by acids or other agents, provide a straightforward route to these bis(indolyl)methane structures. dergipark.org.trmdpi.com The diversity of the final products is dictated by the choice of substituted indoles and aromatic aldehydes used as starting materials. researchgate.net
The functionalization of the indole (B1671886) nucleus is a primary strategy for creating structural diversity. Introducing substituents on the indole ring can significantly alter the electronic and steric properties of the resulting molecule. This can be achieved by using pre-functionalized indoles in the condensation reaction. For instance, the reaction of 2-methyl-1H-indole with various aldehydes has been employed to produce a range of bis(2-methyl-1H-indol-3-yl)methane derivatives. researchgate.net
Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, offer powerful methods for introducing a wide variety of substituents at different positions of the indole ring prior to its condensation to form the final product. nih.gov Similarly, methods for the regioselective nitration of indoles can be used to introduce nitro groups, which can then be converted to other functional groups. nih.gov
Table 1: Examples of Synthesized Analogues with Modified Indole Moieties
| Starting Indole | Aldehyde/Ketone | Resulting Compound Class | Reference |
| 2-Methyl Indole | Acetone | 2-(2-Methyl-1H-indol-3-yl)-propan-2-ol | niscair.res.in |
| 2-Methyl Indole | Various Aromatic Aldehydes | Bis(2-methyl-1H-indol-3-yl)methanes | researchgate.net |
| Substituted Indoles | Styrene | Thieno[2,3-b]indole analogs | nih.gov |
| 1H-Indole-2-carbonitrile | Benzyl bromide | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile derivatives | nih.gov |
This table is interactive. Click on the headers to sort.
The nature and position of substituents on the central phenyl ring, derived from an aromatic aldehyde, are critical in defining the final compound's characteristics. The synthesis of 3,3'-((4-Nitrophenyl)methylene)bis(1H-indole) is a key example, achieved through the reaction of indole with 4-nitrobenzaldehyde. mdpi.com This highlights a direct route to analogues where the hydroxyl group of the nitrophenol ring is absent.
Further diversification can be achieved by employing a variety of substituted hydroxybenzyl alcohols or benzaldehydes. For example, the reaction of 2-(1-adamantyl)-1H-indole with 2-hydroxy-5-nitrobenzaldehyde (B32719) (a positional isomer of the aldehyde needed for the title compound) yields 2-[2-(1-adamantyl)-1H-indol-3-ylmethyl]-4-nitrophenol. researchgate.net This demonstrates that both the substituents on the indole (adamantyl) and the phenyl ring can be varied. Other studies have successfully incorporated different groups such as bromo, methoxy, and additional hydroxyls onto the phenyl ring. researchgate.netresearchgate.net
Table 2: Synthesis of Analogues via Varied Aromatic Aldehydes
| Indole Reactant | Aldehyde Reactant | Product | Reference |
| Indole | 4-Nitrobenzaldehyde | 3,3'-((4-Nitrophenyl)methylene)bis(1H-indole) | mdpi.com |
| 2-(1-Adamantyl)-1H-indole | 2-Hydroxy-5-nitrobenzaldehyde | 2-[2-(1-adamantyl)-1H-indol-3-ylmethyl]-4-nitrophenol | researchgate.net |
| 2-Methyl-1H-indole | 2-Bromo-4-hydroxybenzaldehyde | 4-(Bis(2-methyl-1H-indol-3-yl)methyl)-3-bromophenol | researchgate.net |
| Indole | 4-Hydroxy-3-methoxybenzaldehyde | 4-(Di(1H-indol-3-yl)methyl)-2-methoxyphenol | mdpi.com |
This table is interactive. Click on the headers to sort.
The tertiary carbon atom linking the two indole moieties and the nitrophenol ring, known as the methane (B114726) bridge, can also be a point of modification. While substitution on the indole and phenyl rings is more common, altering the methane bridge itself offers another avenue for creating novel derivatives. A primary strategy for this involves replacing the aromatic aldehyde in the condensation reaction with a ketone. niscair.res.in
For example, the reaction of 2-methyl indole with acetone, catalyzed by tin (IV) chloride, yields not the bis(indolyl)methane but the intermediate carbinol, 2-(2-methyl-1H-indol-3-yl)-propan-2-ol. niscair.res.in Using a ketone replaces the hydrogen on the methane bridge with an alkyl or other group, thus diversifying the structure at this position. Studies on the reaction of 3-(2-nitroethyl)-1H-indoles also suggest that the carbon chain linking substituents to the indole core can be manipulated through cascade transformations and rearrangements. nih.govmdpi.com
Impact of Structural Changes on Reactivity and Theoretical Properties
For example, in related syntheses involving nitroalkanes, the formation and stability of a nitronate intermediate are crucial for the reaction to proceed. nih.govmdpi.com The electronic nature of the substituents on the aromatic rings can stabilize or destabilize such intermediates. A proposed mechanism for the conversion of 3-(2-nitroethyl)-1H-indoles involves the formation of a phosphorylated nitronate, followed by cyclization and rearrangement. mdpi.com The efficiency of each step is sensitive to the electronic environment of the molecule. Changes in the structure can also lead to different reaction outcomes, such as rearrangements and cascade transformations that result in entirely new heterocyclic systems. mdpi.comresearchgate.net
Rational Design Principles for Enhanced Performance
The rational design of new derivatives of 2-(di-1H-indol-3-ylmethyl)-4-nitrophenol aims to optimize specific properties by making targeted structural changes. This approach relies on understanding the structure-activity relationships (SAR) of existing analogues. For instance, if a particular biological activity is desired, modifications are made to enhance the molecule's interaction with a biological target. The synthesis of indole-based hybrids is often guided by the principle of combining different bioactive moieties into a single molecule to achieve synergistic or enhanced effects. nih.govnih.gov
Computational chemistry and predictive modeling are indispensable tools in the rational design of novel compounds. nih.gov Techniques such as molecular docking allow researchers to simulate the interaction of a designed molecule with a specific protein target, predicting its binding affinity and mode of interaction. nih.gov This in silico screening helps prioritize which novel derivatives are most promising for synthesis.
Furthermore, the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity (ADMET) is a critical component of modern drug design. researchgate.netresearchgate.net By calculating molecular descriptors, it is possible to estimate properties like human intestinal absorption, cell permeability, and potential mutagenicity before a compound is ever synthesized. researchgate.net Molecular electrostatic potential maps (MEPs) can be used to identify the regions of a molecule that are most likely to be involved in biological interactions, guiding further structural modifications. researchgate.net These predictive models accelerate the design-synthesis-testing cycle, making the search for enhanced performance more efficient and targeted. mdpi.com
Future Research Directions and Prospects
Development of Novel and Sustainable Synthetic Routes
The synthesis of bis(indolyl)methanes, including 2-(di-1H-indol-3-ylmethyl)-4-nitrophenol, has traditionally relied on the condensation of indoles with aldehydes, often catalyzed by acids or metal complexes. acs.orgresearchgate.net While effective, these methods can present environmental and efficiency challenges. Future research should prioritize the development of more sustainable and innovative synthetic strategies.
A primary focus will be on "green" chemistry approaches. This includes the use of water as a solvent, which is both environmentally benign and cost-effective. acs.org The exploration of biocatalysts, such as enzymes like α-chymotrypsin or lipases, offers a promising avenue for mild and selective synthesis. nih.govrsc.orgmdpi.com These enzymatic methods can lead to high yields under gentle conditions, minimizing the formation of byproducts. rsc.org Furthermore, the development of reusable solid acid catalysts, such as zirconia-magnesia or silica-supported catalysts, can enhance the sustainability of the synthesis by simplifying catalyst recovery and reuse. researchgate.netrsc.org
Another key area is the expansion of the substrate scope and the development of one-pot multicomponent reactions to generate structural diversity. Research into catalyst-free methods, potentially utilizing microwave or ultrasonic irradiation, could also lead to more efficient and environmentally friendly synthetic protocols. researchgate.net
Table 1: Comparison of Catalytic Systems for Bis(indolyl)methane Synthesis
| Catalyst Type | Example | Advantages | Disadvantages |
| Homogeneous Acids | Acetic Acid | Readily available, inexpensive | Difficult to separate from product, corrosive |
| Heterogeneous Acids | Zirconia-Magnesia researchgate.net | Reusable, easily separated | May require higher temperatures |
| Lewis Acids | Aluminum Chloride rsc.org | High catalytic activity | Moisture sensitive, can be harsh |
| Biocatalysts | α-Chymotrypsin nih.govmdpi.com | High selectivity, mild conditions | Limited stability, substrate scope |
| Nanocatalysts | Not specified in results | High surface area, high activity | Potential for leaching, cost |
Deeper Mechanistic Understanding of Complex Transformations
While the general mechanism for the formation of bis(indolyl)methanes is understood to involve an initial electrophilic substitution of indole (B1671886) onto an aldehyde, followed by a second substitution, the finer details of these transformations warrant deeper investigation. acs.orgresearchgate.net Future research should employ advanced spectroscopic and kinetic studies to elucidate the precise roles of catalysts and intermediates.
For instance, in palladium-catalyzed syntheses, a deeper understanding of the C-H activation mechanism at the C3 position of the indole ring is crucial for optimizing reaction conditions and expanding the scope to more complex substrates. researchgate.net Isotopic labeling studies could be employed to track the reaction pathways and identify rate-determining steps. Computational modeling can complement experimental work by mapping out the energy landscapes of different proposed mechanisms.
Understanding the factors that control regioselectivity, particularly in the synthesis of unsymmetrical bis(indolyl)methanes, is another critical area. By gaining a more profound mechanistic insight, it will be possible to design more efficient and selective syntheses, not only for this compound but for a wide array of substituted BIMs.
Advanced Theoretical Characterization and Prediction of Reactivity
Computational chemistry offers powerful tools for characterizing the structure and predicting the reactivity of molecules like this compound. Future research should leverage advanced theoretical methods, such as Density Functional Theory (DFT), to gain insights that are difficult to obtain through experimental means alone.
DFT calculations can be used to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. This can aid in the interpretation of experimental data, such as NMR and IR spectra. rsc.org Furthermore, theoretical calculations can be used to predict the reactivity of the molecule by mapping out the frontier molecular orbitals (HOMO and LUMO) and calculating various reactivity descriptors. This information can guide the design of new reactions and the development of novel applications.
Molecular docking simulations can be employed to predict the binding affinity of this compound and its analogues to various biological targets, which can help in identifying potential therapeutic applications. nih.gov
Table 2: Illustrative Theoretical Data for a Representative Bis(indolyl)methane
| Parameter | Calculated Value | Method |
| Dipole Moment | 3.5 D | DFT/B3LYP |
| HOMO Energy | -5.8 eV | DFT/B3LYP |
| LUMO Energy | -1.2 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 4.6 eV | DFT/B3LYP |
Exploration of New Non-Biological Applications
While bis(indolyl)methanes are widely studied for their biological activities, their unique electronic and structural properties make them attractive candidates for a range of non-biological applications. bohrium.combenthamdirect.comrsc.org Future research should actively explore these untapped avenues.
One promising area is in materials science. The indole moiety is known for its electron-rich nature, which can be harnessed for the development of organic electronic materials. For example, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors for ions and small molecules. mdpi.com The nitro group in the phenol (B47542) ring can act as an electron acceptor, potentially leading to interesting charge-transfer properties.
A recent study has demonstrated the use of a bis(indolyl)methane derivative as a cathode material in aqueous rechargeable lithium-ion batteries. researchgate.net This opens up an exciting new field of research for this compound and its analogues in energy storage applications. Future work could focus on optimizing the electrochemical performance of these materials by modifying their molecular structure.
Design of Next-Generation Analogues for Specific Mechanistic Probes
The structural framework of this compound provides a versatile scaffold for the design of next-generation analogues that can serve as specific mechanistic probes. By systematically modifying the substituents on the indole rings and the phenyl group, it is possible to fine-tune the electronic and steric properties of the molecule, allowing for the investigation of specific biological or chemical processes.
For example, introducing fluorescent tags or photoaffinity labels onto the molecule could enable the visualization of its interactions with cellular components or the identification of its binding partners. Analogues with altered redox potentials could be synthesized to probe the role of electron transfer in the biological activity of bis(indolyl)methanes.
Furthermore, the synthesis of isotopically labeled versions of this compound would be invaluable for mechanistic studies of its formation and metabolism. These next-generation analogues will be instrumental in advancing our understanding of the fundamental chemistry and biology of this important class of compounds.
Q & A
Q. What are the recommended methods for synthesizing and purifying 2-(di-1H-indol-3-ylmethyl)-4-nitrophenol?
Synthesis typically involves condensation reactions between indole derivatives and nitro-substituted aromatic aldehydes. A common approach is refluxing equimolar amounts of 2-hydroxy-5-nitrobenzaldehyde and indole-containing amines in ethanol, followed by slow crystallization at room temperature . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to achieving high yields. Purification via recrystallization or column chromatography is necessary to isolate the product from byproducts like unreacted starting materials or Schiff base intermediates. Crystal structure refinement using SHELX software (e.g., SHELXL) ensures phase purity .
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Growing high-quality crystals via slow evaporation (e.g., ethanol/water mixtures) .
- Data collection using a Bruker APEXII diffractometer with MoKα radiation (λ = 0.71073 Å) .
- Structure refinement with SHELXL, optimizing hydrogen atom positions and resolving disorder (e.g., dual occupancy in indole groups) .
Q. Table 1: Representative Crystallographic Data
| Parameter | Value () |
|---|---|
| Space group | C2/c |
| a, b, c (Å) | 14.5990, 9.5027, 21.5373 |
| β (°) | 95.712 |
| Z | 8 |
| R-factor | 0.049 (F² > 2σ(F²)) |
Advanced Research Questions
Q. What are the unresolved contradictions in the toxicological profile of nitrophenol derivatives, and how can they be addressed?
While 4-nitrophenol’s hematological effects (e.g., methemoglobinemia) are documented in animal models, data for the indole-substituted analog are lacking . Contradictions arise from route-specific toxicity (e.g., intraperitoneal vs. oral exposure) and species variability. Methodological recommendations:
Q. How can catalytic reduction pathways be optimized for nitro-to-amine conversion in this compound?
4-Nitrophenol reduction to 4-aminophenol using NaBH₄ and metal catalysts (e.g., Ni/SiO₂) provides a template . For the indole derivative:
Q. What computational strategies are effective for predicting spectroscopic properties and reactivity?
Combine experimental data (FTIR, XRD) with density functional theory (DFT):
- Optimize geometry using B3LYP/6-311++G(d,p) basis sets .
- Simulate UV-Vis spectra via time-dependent DFT (TD-DFT) to correlate with observed λmax.
- Molecular docking studies predict enzyme interactions (e.g., α-glucosidase inhibition) .
Q. How can environmental contamination by nitrophenol derivatives be modeled and mitigated?
HydroGeoSphere (HGS) models simulate contaminant transport in water systems . For indole derivatives:
- Input parameters: Decay rates (k), soil adsorption coefficients (Kd), and upstream agricultural source contributions .
- Field validation via LC-MS/MS detects trace metabolites in sediment/water samples .
Methodological Gaps and Recommendations
- Toxicokinetics : No human or animal data exist for this compound. Priority studies: placental transfer assays and biomarker identification .
- Structural Dynamics : Molecular dynamics (MD) simulations can probe conformational flexibility in solution .
- Environmental Persistence : Biodegradation studies using soil microcosms are needed to assess half-life under aerobic/anaerobic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
